Enhanced Lipophilicity (XLogP3-AA = 1.5) Relative to Mono-Methyl and Unsubstituted Benzimidazole-5-amine Scaffolds
The computed lipophilicity of 4,7-dimethyl-3H-benzimidazol-5-amine (XLogP3-AA = 1.5) is substantially higher than that of its 4-methyl analog 4-methyl-1H-benzimidazol-5-amine (XLogP3 = 0.8) [1] and the unsubstituted parent scaffold 1H-benzimidazol-5-amine (estimated XLogP ~0.5-0.8) [2]. This ~0.7-1.0 log unit increase in lipophilicity, driven by the additional methyl group at the 7-position, directly impacts membrane permeability, passive diffusion, and chromatographic retention behavior. The increased lipophilicity is achieved without introducing additional rotatable bonds, as the compound maintains zero rotatable bonds [3], thereby preserving rigidity.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | 4-Methyl-1H-benzimidazol-5-amine: XLogP3 = 0.8; Unsubstituted 1H-benzimidazol-5-amine: XLogP ≈ 0.5-0.8 |
| Quantified Difference | ΔXLogP = +0.7 to +1.0 log units |
| Conditions | Computed property using XLogP3 / XLogP3-AA algorithms as reported in PubChem |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability and altered pharmacokinetic distribution, making this compound a distinct starting point for optimizing CNS penetration or oral bioavailability in drug discovery programs compared to less lipophilic analogs.
- [1] PubChem. (2024). XLogP3-AA: 4,7-dimethyl-3H-benzimidazol-5-amine (CID 18379861). National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). XLogP3: 4-methyl-1H-benzimidazol-5-amine (CID 5282153). National Center for Biotechnology Information. View Source
- [3] PubChem. (2024). Rotatable Bond Count: 4,7-dimethyl-3H-benzimidazol-5-amine. National Center for Biotechnology Information. View Source
